molecular formula C14H21NO B1168739 N-isopentyl-2-phenylpropanamide

N-isopentyl-2-phenylpropanamide

Cat. No.: B1168739
M. Wt: 219.328
InChI Key: BPTSQHCOELJPJZ-UHFFFAOYSA-N
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Description

N-Isopentyl-2-phenylpropanamide is a propanamide derivative characterized by an isopentyl group (3-methylbutyl) attached to the nitrogen atom and a phenyl group at the second carbon of the propanamide backbone.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.328

IUPAC Name

N-(3-methylbutyl)-2-phenylpropanamide

InChI

InChI=1S/C14H21NO/c1-11(2)9-10-15-14(16)12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16)

InChI Key

BPTSQHCOELJPJZ-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Propanamide Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₄H₂₁NO 219.33 g/mol N-isopentyl, C2-phenyl Hypothesized lipophilicity, potential CNS activity -
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide C₂₆H₂₃FN₂O 410.47 g/mol N-indolylethyl, C2-fluorobiphenyl Synthetic intermediate; fluorinated aromatic enhances electronic properties
N-Acetyl Norfentanyl (N-(1-acetyl-4-piperidinyl)-N-phenylpropanamide) C₁₆H₂₂N₂O₂ 274.4 g/mol N-acetyl-piperidinyl, N-phenyl Opioid analog; ≥98% purity, stable at -20°C
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 g/mol C2-(3-fluorophenyl)amino, N-phenyl Fluorine enhances metabolic stability
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide C₁₁H₁₅N₃O₂ 221.26 g/mol C2-methyl, C4-hydroxycarbamimidoyl-phenyl Hydroxycarbamimidoyl may improve solubility

Structural Modifications and Pharmacological Implications

  • N-Acetyl-Piperidinyl (Norfentanyl): This substituent is critical for µ-opioid receptor binding, suggesting that this compound may lack opioid activity due to the absence of a piperidine moiety .
  • C2-Substituent Effects: Phenyl vs. Hydroxycarbamimidoyl (): This polar group could improve aqueous solubility, contrasting with the lipophilic isopentyl group in the target compound .

Physicochemical and Stability Profiles

  • Purity and Stability: N-Acetyl Norfentanyl () is noted for high purity (≥98%) and long-term stability at -20°C, suggesting that storage conditions for this compound may require similar低温 protocols to prevent degradation .
  • Synthetic Feasibility : Fluorinated analogs () are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, whereas this compound may require alkylation of a propanamide precursor .

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